6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide
Overview
Description
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide (6-Cl-MMP) is an organic compound belonging to the class of pivalamidopicolinamides. It is a small molecule that has a variety of applications in scientific research, including in drug discovery, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Synthesis and Medicinal Chemistry
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide has been utilized in the synthesis of novel compounds with potential medicinal properties. For instance, Yao-Wu Sha (2008) reported the synthesis of novel quinazoline compounds, including 4-chloro-7-methoxy-6-pivalamidoquinazoline, which can be further modified to potentially have special antitumor activities (Sha Yao-wu, 2008).
Tubulin-Polymerization Inhibitors
In 2014, a study by Xiao-Feng Wang et al. developed new compounds as tubulin-polymerization inhibitors by modifying the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety. These compounds showed significant cytotoxic activity and inhibited tubulin assembly, suggesting a potential application in cancer treatment (Wang, Xiao-Feng et al., 2014).
Development of Correctors for Cystic Fibrosis
In research focused on cystic fibrosis therapy, a compound closely related to 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide, namely N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, was found to correct defective cellular processing of the DeltaF508-CFTR protein, a common mutation in cystic fibrosis. This indicates its potential use in developing new therapies for this condition (Yu, G. et al., 2008).
properties
IUPAC Name |
6-chloro-5-(2,2-dimethylpropanoylamino)-N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)12(19)16-8-6-7-9(15-10(8)14)11(18)17(4)20-5/h6-7H,1-5H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYMMKFLTXMPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)N(C)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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